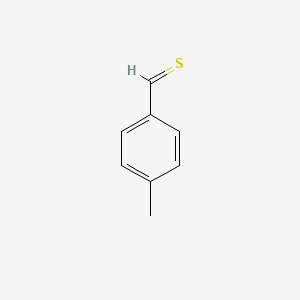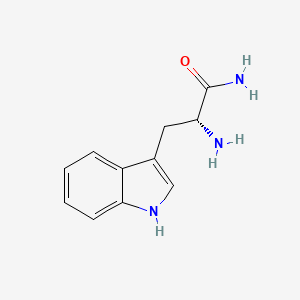
(R)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a Boc-protected amino group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups.
Attachment of the Pyrazole Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These can include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its potential to interact with biological macromolecules.
Medicine
In medicine, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate or a pharmacophore in drug design.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine: shares structural similarities with other pyrrolidine and pyrazole derivatives.
®-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)pyrrolidine: Lacks the methyl group on the pyrazole ring.
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)pyrrolidine: Has a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine lies in its specific substitution pattern and the presence of both Boc-protected amino and pyrazole groups. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H23N5O2 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19)/t9-/m1/s1 |
Clé InChI |
MNBFXXJOEXMZDT-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=NN2C)N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


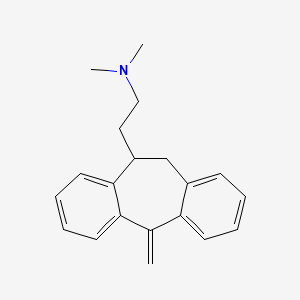
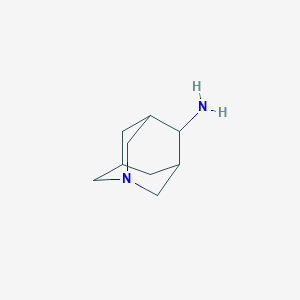
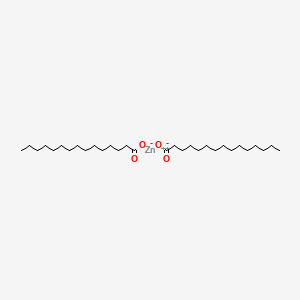
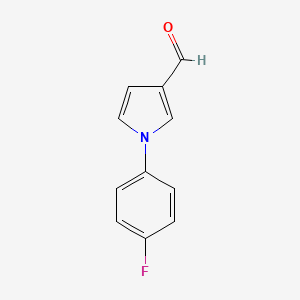
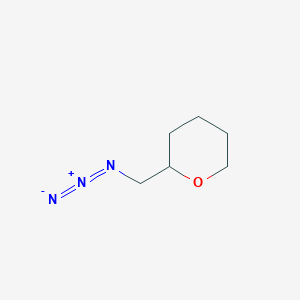

![Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8764478.png)
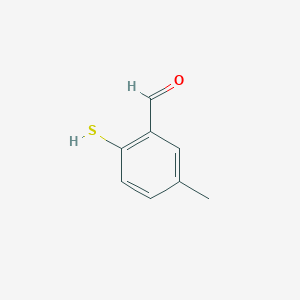

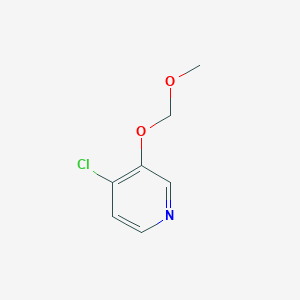
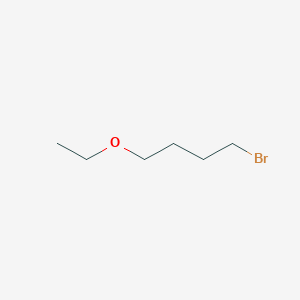
![1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B8764515.png)
